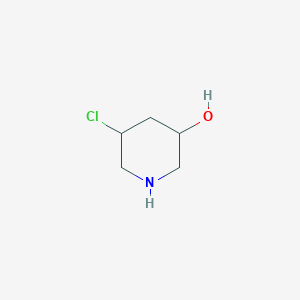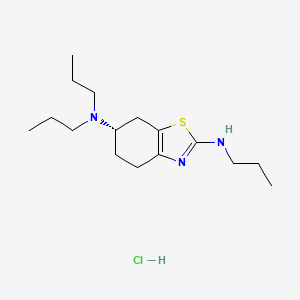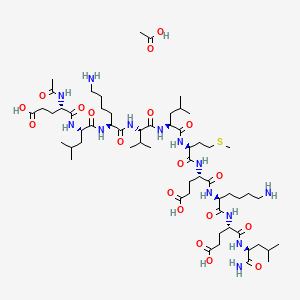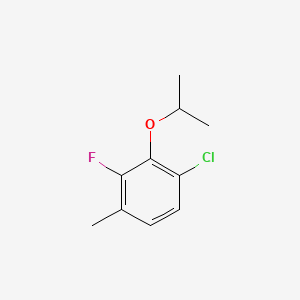
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12ClFO. This compound is a derivative of benzene, characterized by the presence of chloro, fluoro, isopropoxy, and methyl substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene can be synthesized through several methods:
Fluorination and Chlorination: One method involves the fluorination of toluene followed by chlorination.
Chlorination of Fluorotoluene: Another method involves the chlorination of 3-fluorotoluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield products with different substituents replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be investigated for potential pharmaceutical applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The isopropoxy and methyl groups may also play a role in modulating the compound’s overall chemical properties and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-4-methylbenzene: Similar structure but lacks the isopropoxy group.
1-Chloro-3-fluoro-4-methylbenzene: Similar structure but with different positioning of substituents.
1-Chloro-2-fluoro-3-methylbenzene: Similar structure but lacks the isopropoxy group and has different positioning of substituents.
Uniqueness
The presence of the isopropoxy group in this compound makes it unique compared to other similar compounds. This group can influence the compound’s solubility, reactivity, and overall chemical behavior, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H12ClFO |
|---|---|
Peso molecular |
202.65 g/mol |
Nombre IUPAC |
1-chloro-3-fluoro-4-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3 |
Clave InChI |
UWPCOFWLANKIEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)OC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


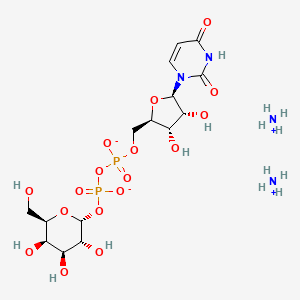
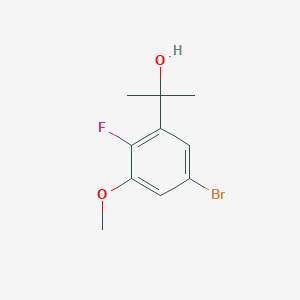
![3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14766643.png)
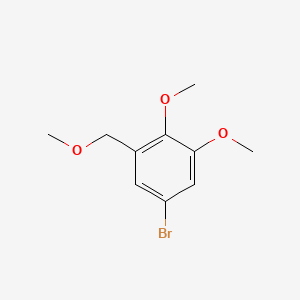
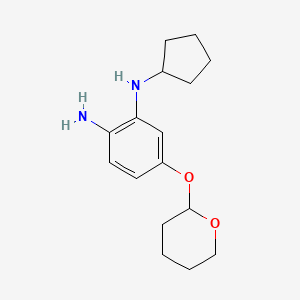
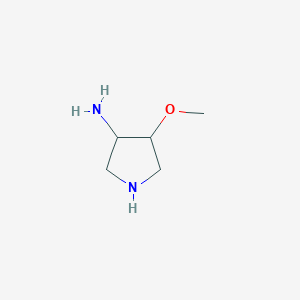
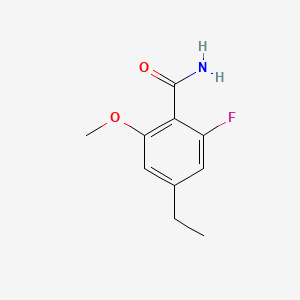
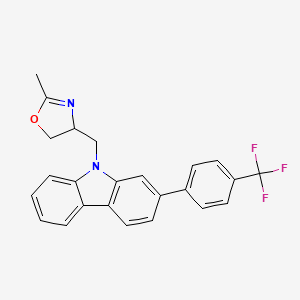
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)
![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
